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Abstract
Charybdotoxin (ChTX), a 37-amino acid peptide isolated from the venom of the scorpion

Leiurus quinquestriatus, is a potent and selective blocker of several types of potassium (K+)

channels. Its ability to physically occlude the ion conduction pore has made it an invaluable

molecular probe for studying the structure and function of these channels. The three-

dimensional structure of ChTX has been elucidated by both Nuclear Magnetic Resonance

(NMR) spectroscopy and X-ray crystallography, revealing a compact and stable fold that is key

to its inhibitory activity. This technical guide provides an in-depth analysis of the three-

dimensional structure of Charybdotoxin, detailing the experimental methodologies employed

in its determination, presenting key quantitative data, and illustrating its structural organization

and mechanism of action.

The Three-Dimensional Structure of Charybdotoxin
The tertiary structure of Charybdotoxin is characterized by a compact, roughly ellipsoidal

shape, approximately 2.5 nm by 1.5 nm.[1] This structure is built upon a stable scaffold

consisting of a short α-helix (residues 10-19) packed against a three-stranded antiparallel β-

sheet (residues 26-35).[2][3] The stability of this fold is reinforced by three crucial disulfide
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bridges that covalently link different parts of the peptide chain.[1][4] This conserved α/β motif is

a hallmark of many scorpion toxins.[2][5]

The surface of Charybdotoxin exhibits a distinct distribution of charged and hydrophobic

residues, which is critical for its interaction with potassium channels.[1] A prominent feature is

the clustering of positively charged residues on one face of the molecule, which is believed to

facilitate its initial electrostatic attraction to the negatively charged vestibule of the potassium

channel.[1]

Key Structural Features
The fundamental fold of Charybdotoxin is the cysteine-stabilized α/β (CSα/β) scaffold. This is

comprised of:

An α-helix: Spanning approximately from residue 10 to 19.[2]

A three-stranded antiparallel β-sheet: Located in the C-terminal region, from roughly residue

26 to 35.[2]

Three disulfide bonds: These covalent linkages (Cys7-Cys28, Cys13-Cys33, and Cys17-

Cys35) are essential for maintaining the compact tertiary structure of the toxin.[4]

A critical residue for the function of Charybdotoxin is Lysine 27 (Lys27). The side chain of this

amino acid protrudes from the molecular surface and is directly responsible for blocking the ion

conduction pathway of the potassium channel by inserting into the selectivity filter.[6][7]

Experimental Determination of the 3D Structure
The three-dimensional structure of Charybdotoxin has been determined at high resolution

using two primary biophysical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy

for the toxin in solution and X-ray crystallography for the toxin in complex with a potassium

channel.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The initial determination of the Charybdotoxin structure in an aqueous solution was achieved

using two-dimensional proton (¹H) NMR spectroscopy.[2]
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Sample Preparation: Natural Charybdotoxin was purified from scorpion venom and

dissolved in an aqueous buffer.

NMR Data Acquisition: A 600-MHz proton NMR study was conducted to acquire a series of

two-dimensional NMR spectra.[2] This included experiments such as:

COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same

amino acid residue.

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in

space (typically < 5 Å), providing distance constraints between residues that are distant in

the primary sequence.

Resonance Assignment: The unambiguous sequential assignment of all protons in the 37

amino acid residues was achieved.[2]

Structural Calculations:

Distance and Angle Constraints: A set of inter-residual distance constraints was derived

from the NOESY spectra, and dihedral angle (φ) constraints were obtained from the

analysis of backbone coupling constants.[2] For the initial structure determination, 114

inter-residual calibrated constraints and 29 φ angles were used.[2]

Structure Generation: Three-dimensional structures were generated using distance

geometry algorithms.[2]

Structure Refinement: The initial structures were refined using computational methods

such as DIANA (Distance Geometry Algorithm for NMR Applications) and X-PLOR, which

utilize molecular dynamics and simulated annealing to find the lowest energy

conformations consistent with the experimental constraints.[5]

X-ray Crystallography
The structure of Charybdotoxin in complex with a potassium channel was solved by X-ray

crystallography, providing a detailed snapshot of the toxin-channel interaction.[6]
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Protein Expression and Purification: A chimeric Kv1.2-2.1 paddle channel was expressed

and purified. Charybdotoxin was chemically synthesized or recombinantly expressed and

purified.

Complex Formation: The purified channel and toxin were mixed in a stoichiometric ratio to

form the complex.

Crystallization: The Charybdotoxin-channel complex was crystallized using the hanging

drop vapor diffusion method.[6] The crystallization solution typically contained polyethylene

glycol (PEG) 400 as a precipitant and was buffered at a slightly alkaline pH.[6]

Cryo-protection: Crystals were cryo-protected by equilibration against a reservoir solution

containing a high concentration of PEG400 before being flash-frozen in liquid nitrogen.[6]

Data Collection: X-ray diffraction data were collected from the frozen crystals at a

synchrotron source.[6]

Structure Determination and Refinement:

The structure was solved using molecular replacement, with the known structures of the

channel and toxin as search models.

The model was then refined against the experimental diffraction data to produce the final

high-resolution structure of the complex.

Quantitative Structural Data
The following tables summarize the key quantitative data from the NMR and X-ray

crystallographic studies of Charybdotoxin.

Table 1: General Properties of Charybdotoxin
Property Value Source

Number of Amino Acids 37 [8]

Molecular Weight ~4.3 kDa [8]

Disulfide Bridges 3 [4]
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Table 2: NMR Structure of Charybdotoxin (PDB ID:
2CRD)

Parameter Description Value(s)

Experimental Method Nuclear Magnetic Resonance N/A

Number of Models 12 [4]

Constraints
Inter-residual distance and

dihedral angle

114 distance, 29 φ angles

(initial)

Secondary Structure
α-helix (residues 10-19), β-

sheet (residues 26-35)
N/A

Table 3: X-ray Crystal Structure of Charybdotoxin-
Kv1.2/2.1 Complex (PDB ID: 4JTA)

Parameter Description Value(s)

Experimental Method X-ray Diffraction N/A

Resolution
The level of detail resolved in

the electron density map.
2.50 Å

R-work

A measure of the agreement

between the crystallographic

model and the experimental X-

ray diffraction data.

0.210

R-free

A cross-validation metric to

monitor the refinement process

and prevent overfitting of the

model to the data.

0.236

Space Group
The symmetry of the crystal

lattice.
P 4 21 2

Visualizations of Structure and Function
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The following diagrams, generated using the DOT language, illustrate key aspects of

Charybdotoxin's structure and its interaction with potassium channels.
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Click to download full resolution via product page

Caption: Workflow for determining the 3D structure of Charybdotoxin.
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Caption: Hierarchical organization of Charybdotoxin's structural features.

Signaling Pathway: Potassium Channel Blockade

Charybdotoxin

Electrostatic
Attraction

K+ Channel
(Open State)

Pore Occlusion
by Lys27 Blocked K+ Channel K+ Efflux

Inhibited

Click to download full resolution via product page

Caption: Simplified pathway of potassium channel blockade by Charybdotoxin.
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Conclusion
The high-resolution three-dimensional structures of Charybdotoxin, obtained through NMR

spectroscopy and X-ray crystallography, have provided profound insights into its function as a

potent potassium channel blocker. The well-defined CSα/β scaffold, stabilized by three disulfide

bridges, presents a specific surface chemistry that facilitates a "lock and key" interaction with

the outer vestibule of the channel. The strategic positioning of Lys27 is the ultimate determinant

of its inhibitory activity. The detailed structural and methodological information presented in this

guide serves as a comprehensive resource for researchers in the fields of ion channel biology,

pharmacology, and drug development, enabling a deeper understanding of this important

molecular tool and its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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